

# Fenoverine: A Technical Whitepaper for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Fenoverine** is a non-anticholinergic antispasmodic agent with a primary mechanism of action centered on the modulation of calcium influx in smooth muscle cells. This document provides a comprehensive technical overview of **Fenoverine**, including its chemical identity, physicochemical properties, and detailed pharmacological profile. Special emphasis is placed on its mechanism of action as a voltage-dependent calcium channel inhibitor. This guide also outlines detailed experimental protocols for assessing its activity and presents its pharmacokinetic profile, offering a valuable resource for researchers and professionals involved in drug development.

# **Chemical Identity and Properties**

**Fenoverine** is chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1- yl]-1-(10H-phenothiazin-10-yl)ethanone
Synonyms	Spasmopriv
CAS Number	37561-27-6
Molecular Formula	C26H25N3O3S
Molecular Weight	459.56 g/mol
Melting Point	141-142 °C
Boiling Point	671.8 ± 55.0 °C (Predicted)
Solubility	Practically insoluble in water; slightly soluble in ethanol and methanol; freely soluble in 0.1N HCI.[1]
рКа	6.47 ± 0.10 (Predicted)
LogP	4.30320

# Pharmacology Mechanism of Action

**Fenoverine** exerts its spasmolytic effect by acting as a synchronizer of smooth muscle motility. [2] Its primary mechanism involves the inhibition of calcium ion influx through voltage-dependent calcium channels in smooth muscle cells.[3][4][5] This reduction in intracellular calcium concentration prevents the activation of the contractile machinery, leading to muscle relaxation and alleviation of spasms.[5][6] **Fenoverine** has been shown to inhibit both fast and slow calcium channel currents in a concentration-dependent manner.[3][7] Notably, it displays a higher affinity for inactivated calcium channels, suggesting a voltage-dependent mechanism of action.[3]

## **Signaling Pathway**

The signaling pathway for **Fenoverine**'s action on smooth muscle cells is depicted below. The process begins with the depolarization of the cell membrane, which activates voltage-gated



calcium channels. **Fenoverine** blocks these channels, preventing the influx of extracellular calcium. This, in turn, inhibits the formation of the Ca<sup>2+</sup>-Calmodulin complex, which is necessary for the activation of Myosin Light Chain Kinase (MLCK). Without MLCK activation, myosin light chains are not phosphorylated, and the interaction between actin and myosin, which is required for muscle contraction, is prevented.



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Fenoverine's inhibitory effect on the smooth muscle contraction signaling pathway.

# **Pharmacodynamics**

In vitro studies have demonstrated **Fenoverine**'s ability to inhibit contractions in isolated smooth muscle preparations from various tissues, including the rat ileum and myometrium.[2] [3] The inhibitory concentrations (IC<sub>50</sub>) for **Fenoverine** on calcium channel currents are presented in the following table.

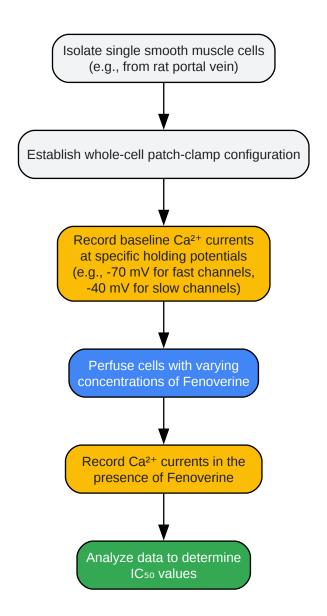
Tissue	Channel Type	Holding Potential	IC <sub>50</sub> (μM)
Rat Portal Vein Smooth Muscle	Fast Ca²+ Channel	-70 mV	7.5[3]
Rat Portal Vein Smooth Muscle	Slow Ca <sup>2+</sup> Channel	-40 mV	1.9[3]
Rat Myometrium	Slow Ca <sup>2+</sup> Channel	-70 mV	2.3[3]



# **Experimental Protocols**Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of **Fenoverine** on voltage-gated calcium channels in isolated smooth muscle cells.

Workflow Diagram:



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Workflow for assessing **Fenoverine**'s effect on calcium channels via patch-clamp.

Methodology:



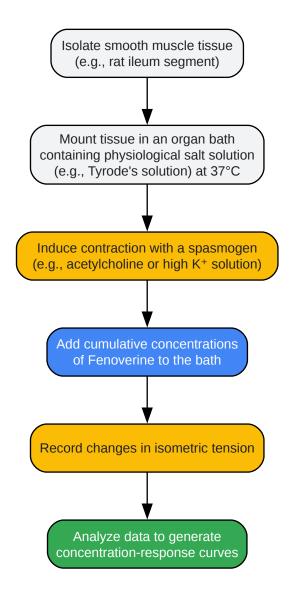
- Cell Preparation: Single smooth muscle cells are enzymatically isolated from the desired tissue (e.g., rat portal vein or myometrium).
- · Recording Solutions:
  - External Solution (in mM): 130 TEA-Cl, 10 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).
  - Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl<sub>2</sub>, 10 EGTA, 5 ATP-Mg, 10 HEPES (pH adjusted to 7.2 with CsOH).
- Electrophysiological Recording:
  - Whole-cell currents are recorded using a patch-clamp amplifier.
  - $\circ$  Glass microelectrodes with a resistance of 2-5 M $\Omega$  are used.
  - Cells are held at a specific holding potential (e.g., -70 mV or -40 mV) to isolate different types of calcium channels.
  - Depolarizing pulses are applied to elicit calcium currents.
- Drug Application: Fenoverine is dissolved in the external solution and perfused over the cell at various concentrations.
- Data Analysis: The peak inward current is measured before and after drug application. The
  percentage of inhibition is calculated, and concentration-response curves are plotted to
  determine the IC<sub>50</sub> value.

## **Isolated Organ Bath Assay**

This protocol is used to evaluate the functional effect of **Fenoverine** on smooth muscle contractility.

Workflow Diagram:





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Workflow for assessing **Fenoverine**'s spasmolytic activity in an isolated organ bath.

### Methodology:

- Tissue Preparation: A segment of smooth muscle tissue (e.g., rat ileum) is dissected and cleaned.[8]
- Organ Bath Setup: The tissue is mounted in a temperature-controlled organ bath (37°C) containing a physiological salt solution (e.g., Tyrode's solution) and aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.[8]



- Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
- Experimental Procedure:
  - The tissue is allowed to equilibrate under a resting tension.
  - A contractile agent (e.g., acetylcholine, histamine, or a high potassium solution) is added to induce a stable contraction.
  - **Fenoverine** is added to the bath in a cumulative manner, and the relaxation response is recorded.
- Data Analysis: The relaxation is expressed as a percentage of the initial contraction.
   Concentration-response curves are constructed to determine the potency of Fenoverine.

# Pharmacokinetics and Metabolism Absorption, Distribution, Metabolism, and Excretion (ADME)

**Fenoverine** is well-absorbed after oral administration.[9] Information regarding its metabolism suggests the involvement of cytochrome P450 enzymes.[4] The primary routes of elimination are through metabolism followed by renal and biliary excretion.

## **Human Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic parameters of **Fenoverine** in humans after oral administration.



Parameter	Value
Bioavailability	Well-absorbed orally[9]
T½ (Distribution)	0.87 h[5]
T½ (Elimination)	49.5 h[5]
Volume of Distribution (Vd/F)	4789 L[5]
Clearance (CL/F)	67 L/h[5]

# **Clinical Use and Drug Interactions**

**Fenoverine** is primarily indicated for the treatment of gastrointestinal spasms, including those associated with Irritable Bowel Syndrome (IBS).[5]

Potential drug interactions may occur with other calcium channel blockers, potentially leading to hypotension.[4] Co-administration with anticholinergic drugs may increase the risk of side effects such as dry mouth and blurred vision.[4] Caution is also advised when co-administering with drugs that are metabolized by or are inducers/inhibitors of cytochrome P450 enzymes, as this may alter the plasma concentration of **Fenoverine**.[4]

## Conclusion

**Fenoverine** is a potent antispasmodic agent with a well-defined mechanism of action involving the inhibition of voltage-dependent calcium channels in smooth muscle. Its favorable pharmacokinetic profile and demonstrated efficacy in treating gastrointestinal spasms make it a valuable therapeutic option. This technical guide provides a comprehensive overview of **Fenoverine**'s chemical, pharmacological, and clinical characteristics, serving as a foundational resource for further research and development in this area.

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